molecular formula C13H11NOS B1198541 2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one

2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one

Cat. No. B1198541
M. Wt: 229.3 g/mol
InChI Key: DPKIUHXJZFUQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-28278 is a member of naphthalenes.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity : Synthesis of pyrazole derivatives and C-nucleosides using related compounds demonstrated potent antimicrobial activity. This implies potential applications in developing antimicrobial agents (Rashad et al., 2005).
  • Anti-Melanoma Agents : Derivatives of related compounds were synthesized and showed significant ability to inhibit the proliferation of cancer cell lines, especially melanoma, indicating potential for anticancer drug development (Aly et al., 2020).
  • Antifungal and Cytotoxicity : Compounds synthesized from similar structures showed notable antifungal activity against certain pathogens and low toxicity, suggesting applications in antifungal drug development (Jalilian et al., 2003).

Chemical Synthesis and Applications

  • C-H Activation in Synthesis : Rh(III)-catalyzed cascade C-H activation was used for the synthesis of related compounds, demonstrating a method for efficient chemical synthesis under mild conditions (Hu et al., 2018).
  • Synthesis of Novel Compounds : Research into the synthesis of thiazole and thiazolium derivatives related to this compound has led to the discovery of new chemical structures with potential for various applications (Konstantinova et al., 2013).

Pharmacological and Antitumor Activity

  • Antitumor Agents : Novel derivatives of related compounds showed promising antitumor activity in vitro, suggesting their potential use in cancer therapy (Al-Saadi et al., 2008).
  • Topoisomerase II Inhibitors : Acyl derivatives of related compounds were studied for cytotoxicity and topoisomerase II inhibitory activity, showing potential as anticancer agents (Gomez-Monterrey et al., 2011).

properties

Product Name

2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one

Molecular Formula

C13H11NOS

Molecular Weight

229.3 g/mol

IUPAC Name

10-thia-14-azatricyclo[7.5.1.05,15]pentadeca-1,3,5(15),6,8-pentaen-13-one

InChI

InChI=1S/C13H11NOS/c15-12-7-8-16-11-6-2-4-9-3-1-5-10(14-12)13(9)11/h1-6H,7-8H2,(H,14,15)

InChI Key

DPKIUHXJZFUQLC-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC3=C2C(=CC=C3)NC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one
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2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one
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2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one
Reactant of Route 5
2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one
Reactant of Route 6
2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one

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